molecular formula C14H12O3 B1348988 4-(Phenoxymethyl)benzoic acid CAS No. 31719-76-3

4-(Phenoxymethyl)benzoic acid

Cat. No.: B1348988
CAS No.: 31719-76-3
M. Wt: 228.24 g/mol
InChI Key: GRBUVHSYBRTCIB-UHFFFAOYSA-N
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Description

4-(Phenoxymethyl)benzoic acid is an organic compound with the molecular formula C14H12O3. It is characterized by a benzene ring substituted with a phenoxymethyl group at the para position relative to the carboxylic acid group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

4-(Phenoxymethyl)benzoic acid has a wide range of applications in scientific research:

Safety and Hazards

4-(Phenoxymethyl)benzoic acid can cause skin irritation and serious eye damage. It can also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life .

Mechanism of Action

Biochemical Pathways

The biosynthesis of phenolic compounds, such as 4-(Phenoxymethyl)benzoic acid, involves the shikimate and phenylpropanoid pathways . These pathways are responsible for the production of a wide range of compounds, including hydroxybenzoic acids, hydroxycinnamic acids, and their derivatives. The compound may affect these pathways, leading to changes in the production of other metabolites.

Result of Action

Some studies suggest that benzoic acid derivatives can have antimicrobial properties . This suggests that this compound could potentially inhibit the growth of certain microorganisms.

Action Environment

The action of this compound can be influenced by various environmental factors . These can include the pH of the environment, the presence of other compounds, and the specific characteristics of the target organism or cell. These factors can affect the stability of the compound, its ability to reach its targets, and its overall efficacy.

Biochemical Analysis

Biochemical Properties

4-(Phenoxymethyl)benzoic acid plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with bacterial DNA gyrase, an enzyme crucial for DNA replication and transcription. By binding to this enzyme, this compound inhibits its activity, leading to the disruption of bacterial cell division and protein synthesis . This interaction highlights its potential as an antibacterial agent, particularly against drug-resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA).

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant In bacterial cells, it inhibits DNA gyrase, leading to cell deathPreliminary studies suggest that this compound may influence the expression of genes involved in oxidative stress response and apoptosis

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase by binding to the enzyme’s active site. This binding prevents the enzyme from catalyzing the supercoiling of DNA, which is essential for bacterial replication and transcription . Additionally, this compound may interact with other proteins and enzymes, leading to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired antibacterial activity without causing significant toxicity. These findings highlight the importance of dosage optimization in the therapeutic application of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its degradation and excretion. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic processes facilitate the compound’s elimination from the body and influence its overall bioavailability and efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . The compound’s ability to cross cell membranes and reach its target sites is crucial for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with DNA and other nuclear proteins . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its overall efficacy and biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenoxymethyl)benzoic acid typically involves the reaction of phenol with p-chlorobenzoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures, around 150°C, to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the synthesis may involve the use of oxidizing agents like sodium hypochlorite under catalytic conditions with polyethylene glycol (PEG)-400 to convert 4-phenoxyacetophenone to 4-phenoxybenzoic acid .

Chemical Reactions Analysis

Types of Reactions: 4-(Phenoxymethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Comparison with Similar Compounds

  • 4-Phenoxybenzoic acid
  • 4-Methoxybenzoic acid
  • 4-Bromomethylbenzoic acid

Comparison: 4-(Phenoxymethyl)benzoic acid is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical and physical properties. Compared to 4-Phenoxybenzoic acid, it has an additional methylene bridge, which can influence its reactivity and solubility. 4-Methoxybenzoic acid, on the other hand, has a methoxy group instead of a phenoxymethyl group, leading to different electronic effects on the benzene ring .

Properties

IUPAC Name

4-(phenoxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBUVHSYBRTCIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31719-76-3
Record name 4-(Phenoxymethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31719-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Phenol 2 (4.706 g, 50.0 mmol) and KOH (6.172 g, 110 mmol) were combined in dimethyl sulfoxide (DMSO) (250 ml). 4-Chloromethylbenzoic acid 1 (8.530 g, 50.0 mmol) was added. The mixture was stirred at room temperature overnight. The mixture was then poured into H2O and acidified with concentrated HCl. The solution was then extracted and concentrated to give a solid. The solid was dissolved in an aqueous sodium bicarbonate solution, then washed with ethyl acetate. The aqueous mixture was then acidified with dilute HCl forming a precipitate which was filtered and dried to give about 3.7 g of 4-phenoxymethylbenzoic acid 3.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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